Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-5-6(7(10)12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXDCVSOBSENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate typically involves the following steps:
Bromination: The starting material, 5-methyl-1,2-oxazole, undergoes bromination to introduce the bromine atom at the 3-position.
Carbamoylation: The brominated oxazole is then reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include bromine, tert-butyl isocyanate, and appropriate solvents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the oxazole ring.
Scientific Research Applications
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences between the target compound and selected analogs:
Physicochemical Properties (Hypothetical Analysis)
- Solubility : The 5-methyl group in the target compound likely increases lipophilicity compared to polar analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (), which contains a hydroxyl group .
- Melting Points : Bicyclic derivatives (e.g., ) may exhibit higher melting points due to rigid cores, whereas the target’s planar oxazole ring could lower melting points .
Biological Activity
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 335.15 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a bromo-substituted oxazole ring. This structural arrangement is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : The oxazole derivative is synthesized through cyclization reactions involving appropriate precursors.
- Carbamate Formation : The oxazole compound is then reacted with tert-butyl carbamate under acidic or basic conditions to yield the final product.
Anticancer Properties
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, related oxazole derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Oxazole A | MCF-7 (breast cancer) | 17 |
| Oxazole B | HT-29 (colon cancer) | 9 |
These findings suggest that the presence of the oxazole ring contributes to the observed anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, oxazole derivatives have demonstrated antimicrobial properties. For example, compounds with similar structures have been reported to exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a related oxazole compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of various oxazole derivatives against both Gram-positive and Gram-negative bacteria. This compound was included in the screening and exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
